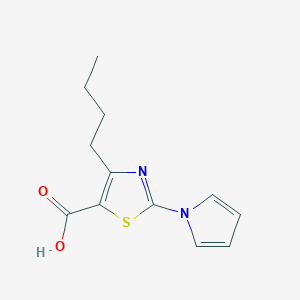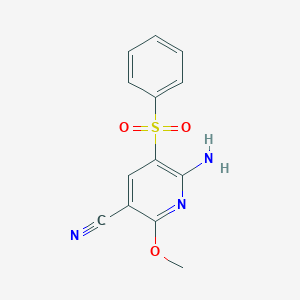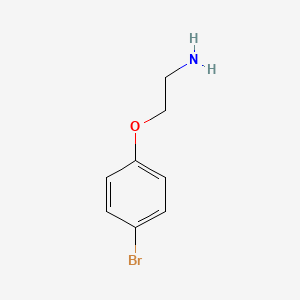
1-ブロモ-3-フルオロ-2-(トリフルオロメチルスルファニル)ベンゼン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-fluoro-2-(trifluoromethylsulfanyl)benzene is an organofluorine compound characterized by the presence of bromine, fluorine, and trifluoromethylsulfanyl groups attached to a benzene ring
科学的研究の応用
1-Bromo-3-fluoro-2-(trifluoromethylsulfanyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents targeting specific molecular pathways.
準備方法
The synthesis of 1-Bromo-3-fluoro-2-(trifluoromethylsulfanyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 3-fluoro-2-(trifluoromethylsulfanyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the substitution process .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often employ automated systems to precisely control reaction parameters, including temperature, pressure, and reagent concentrations.
化学反応の分析
1-Bromo-3-fluoro-2-(trifluoromethylsulfanyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by a nucleophile. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The trifluoromethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide would yield 1-methoxy-3-fluoro-2-(trifluoromethylsulfanyl)benzene.
作用機序
The mechanism by which 1-Bromo-3-fluoro-2-(trifluoromethylsulfanyl)benzene exerts its effects is primarily through its ability to participate in various chemical reactions. The trifluoromethylsulfanyl group is known to influence the electronic properties of the benzene ring, making it more reactive towards electrophiles and nucleophiles. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties .
類似化合物との比較
1-Bromo-3-fluoro-2-(trifluoromethylsulfanyl)benzene can be compared with other similar compounds, such as:
1-Bromo-3-fluorobenzene: Lacks the trifluoromethylsulfanyl group, making it less reactive in certain types of reactions.
1-Bromo-4-(trifluoromethylsulfanyl)benzene: The position of the trifluoromethylsulfanyl group affects the compound’s reactivity and the types of reactions it can undergo.
1-Bromo-3-chloro-5-fluorobenzene: Contains a chlorine atom instead of the trifluoromethylsulfanyl group, leading to different chemical properties and applications
The uniqueness of 1-Bromo-3-fluoro-2-(trifluoromethylsulfanyl)benzene lies in the combination of its substituents, which confer distinct electronic and steric effects, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
1-bromo-3-fluoro-2-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4S/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCCNKMPCLPFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)SC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3,4-Dimethylphenyl)-2-hexyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)







![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B2574526.png)
![6-Cyano-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2574527.png)
![5-[(Tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B2574529.png)

![4-[benzyl(methyl)sulfamoyl]-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2574531.png)
